Cas no 80826-86-4 (3,5-Dimethyl-4-iodophenol)

3,5-Dimethyl-4-iodophenol structure
3,5-Dimethyl-4-iodophenol structure
Product name:3,5-Dimethyl-4-iodophenol
CAS No:80826-86-4
MF:C8H9IO
Molecular Weight:248.060934782028
MDL:MFCD00174284
CID:60261
PubChem ID:2736264

3,5-Dimethyl-4-iodophenol 化学的及び物理的性質

名前と識別子

    • 3,5-Dimethyl-4-Iodophenol
    • 4-Iodo-3,5-dimethylphenol
    • 4-iodo-2,6-dimethylphenol
    • 4-Iodo-3,5-dimethyl-phenol
    • 2-Jod-5-hydroxy-m-xylol
    • 4-hydroxy-2,6-dimethylphenyl iodide
    • 4-Jod-3,5-dimethyl-phenol
    • PubChem19272
    • 4-Iodo-3,5-xylenol
    • 3,5-Xylenol,4-iodo-
    • Phenol,4-iodo-3,5-dimethyl-
    • RMJZLNUEDDXELD-UHFFFAOYSA-N
    • SBB058946
    • 3,5-DIMETHYL-4-IODO PHENOL
    • VZ25831
    • SY018291
    • ST2405842
    • AB0002185
    • ST51043283
    • X5963
    • A9967
    • MFCD00174284
    • DTXSID40371241
    • AS-5188
    • CS-M3254
    • 80826-86-4
    • FT-0641780
    • AC-6609
    • SCHEMBL282435
    • AKOS005145861
    • 3,5-Dimethyl-4-iodophenol; 4-Iodo-3,5-dimethylphenol
    • 3,5-Xylenol, 4-iodo- (6CI)
    • 4-Iodo-3,5-dimethylphenol (ACI)
    • DB-022091
    • 3,5-Dimethyl-4-iodophenol
    • MDL: MFCD00174284
    • インチ: 1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
    • InChIKey: RMJZLNUEDDXELD-UHFFFAOYSA-N
    • SMILES: IC1C(C)=CC(O)=CC=1C

計算された属性

  • 精确分子量: 247.97000
  • 同位素质量: 247.97
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 104
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • Surface Charge: 0
  • 互变异构体数量: 5
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • Color/Form: ソリッド
  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: 129-133 °C
  • Boiling Point: 293℃ at 760 mmHg
  • フラッシュポイント: 131℃
  • Refractive Index: 1.629
  • PSA: 20.23000
  • LogP: 2.61360
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • Solubility: 未確定
  • 敏感性: Light Sensitive

3,5-Dimethyl-4-iodophenol Security Information

3,5-Dimethyl-4-iodophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3,5-Dimethyl-4-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AstaTech
62700-5/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
5g
$58 2023-09-16
AstaTech
62700-100/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
100/G
$810 2022-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I80580-5g
4-Iodo-3,5-dimethylphenol
80826-86-4 97%
5g
¥310.0 2023-09-07
Alichem
A010014528-250mg
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
250mg
$470.40 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026214-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 98%
1g
¥468 2024-05-21
Chemenu
CM255117-100g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
100g
$552 2021-06-16
TRC
D476898-500mg
3,5-Dimethyl-4-iodophenol
80826-86-4
500mg
$ 95.00 2022-06-05
Alichem
A010014528-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
1g
$1519.80 2023-09-01
TRC
D476898-100mg
3,5-Dimethyl-4-iodophenol
80826-86-4
100mg
$ 65.00 2022-06-05
Chemenu
CM255117-25g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
25g
$204 2021-06-16

3,5-Dimethyl-4-iodophenol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water
Reference
Stereospecific syntheses of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids
Lu, Yixin; Schiller, Peter W., Synthesis, 2001, (11), 1639-1644

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  Dichloromethane
Reference
Halogenation using quaternary ammonium polyhalides. V. Iodination of phenols by use of benzyltrimethylammonium dichloroiodate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Yamasaki, Hiromichi; Fujisaki, Shizuo; Kondo, Manabu; et al, Chemistry Letters, 1987, (11), 2109-12

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 - 20 °C; 1 h, 5 °C; 5 °C → 0 °C
1.2 Reagents: Potassium iodide Catalysts: Potassium periodate ;  0 - 15 °C; 30 min, 0 °C; 2 h, 10 °C; overnight, 20 °C
1.3 Reagents: Sodium pyrosulfite ;  20 °C; 30 min, rt
Reference
Development of an asymmetric hydrogenation route to (S)-N-Boc-2,6-dimethyltyrosine
Praquin, Celine F. B.; de Koning, Pieter D.; Peach, Philip J.; Howard, Roger M.; Spencer, Sarah L., Organic Process Research & Development, 2011, 15(5), 1124-1129

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  0 °C; overnight, 0 °C → rt
Reference
Novel Ligands Lacking a Positive Charge for the δ- and μ-Opioid Receptors
Schiller, Peter W.; Berezowska, Irena; Nguyen, Thi M.-D.; Schmidt, Ralf; Lemieux, Carole; et al, Journal of Medicinal Chemistry, 2000, 43(4), 551-559

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium iodate Solvents: Methanol ,  Water ;  30 min, 0 °C
Reference
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Catalysts: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  0.5 h, 0.1 MPa, 20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Metal-free catalytic aerobic oxyiodination of organic molecules activated by HNO3
Wang, Kaiyang; Wang, Xinliang; Liang, Xinmiao, Jingxi Huagong, 2009, 26(10), 1032-1035

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  1.5 h, rt
Reference
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate
Hajipour, Abdol Reza; Adibi, Hadi, Journal of Chemical Research, 2004, (4), 294-295

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 303 °C
1.2 Reagents: Hexadecyltrimethylammonium bromide Solvents: Water
Reference
Selectivity enhancement of aromatic halogenation reactions at the micellar interface: effect of highly ionic media
Samant, Bhupesh S.; Bhagwat, Sunil S., Monatshefte fuer Chemie, 2012, 143(7), 1039-1044

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Ammonium iodide Solvents: Acetic acid ,  Water ;  6 h, rt
Reference
Eco-friendly oxyiodination of aromatic compounds using ammonium iodide and hydrogen peroxide
Narender, N.; Reddy, K. Suresh Kumar; Mohan, K. V. V. Krishna; Kulkarni, S. J., Tetrahedron Letters, 2007, 48(35), 6124-6128

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol
Reference
Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)propionic acid (Mdp) and its incorporation into an opioid peptide
Lu, Y.; Weltrowska, G.; Lemieux, C.; Chung, N. N.; Schiller, P. W., Bioorganic & Medicinal Chemistry Letters, 2001, 11(3), 323-325

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Sulfuric acid ,  Ammonium iodide Solvents: Ethyl acetate ;  60 °C; 6 h, 60 °C
Reference
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Catalysts: Sodium nitrite ,  Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 20 °C
Reference
Aerobic oxyiodination of activated aromatics using HCl/NaNO2/I2
Wang, Kaiyang; Wang, Xinliang; Zhang, Guofu; Liang, Xinmiao, Jingxi Huagong, 2009, 26(7), 715-719

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Catalysts: Cupric nitrate Solvents: Water ;  1 atm, rt; 2.5 h, 80 °C
Reference
A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions
Xin, Hongchuan; Hu, Liangning; Yu, Jianqiang; Sun, Wenshou; An, Zengjian, Catalysis Communications, 2017, 93, 1-4

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium iodide Solvents: Methanol ,  Water ;  30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
Reference
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide
Rajender Reddy, K.; Venkateshwar, M.; Uma Maheswari, C.; Santhosh Kumar, P., Tetrahedron Letters, 2010, 51(16), 2170-2173

3,5-Dimethyl-4-iodophenol Preparation Products

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Amadis Chemical Company Limited
(CAS:80826-86-4)3,5-Dimethyl-4-iodophenol
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